REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([Cl:9])[N:5]=[C:4]([C:10]([OH:12])=O)[CH:3]=1.S(Cl)([Cl:15])=O>ClC(Cl)C>[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([Cl:9])[N:5]=[C:4]([C:10]([Cl:15])=[O:12])[CH:3]=1
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC(=C1Cl)Cl)C(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC(=C1Cl)Cl)C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 23 mmol | |
AMOUNT: MASS | 5.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |